molecular formula C10H19BrO2 B3182435 Methyl 9-bromononanoate CAS No. 67878-15-3

Methyl 9-bromononanoate

Cat. No. B3182435
CAS RN: 67878-15-3
M. Wt: 251.16 g/mol
InChI Key: UEWKXXYDRZHKCR-UHFFFAOYSA-N
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Description

Methyl 9-bromononanoate is a chemical compound with the molecular formula C10H19BrO2 . It has an average mass of 251.161 Da and a monoisotopic mass of 250.056839 Da . It is also known by other names such as 9-Bromononanoate de méthyle (French), Methyl-9-bromnonanoat (German), and Nonanoic acid, 9-bromo-, methyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a nonanoate chain (nine carbon atoms long), with a bromine atom attached to the ninth carbon and a methyl ester group at the end of the chain . The InChI code for this compound is 1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.194±0.06 g/cm3 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., were not found in the accessed sources.

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 9-bromononanoate has been used in the synthesis of unique compounds. For example, it was utilized in the creation of a series of unsaturated and polyunsaturated fatty acids containing a sulfur atom. These compounds were synthesized via Wittig coupling, which involved the reaction of triphenyl-phosphonium salt of 9-bromononanoic acid with aldehydes containing sulfur. These compounds showed inhibitory effects on the catalysis of the oxygenation of linoleic acid by soybean type-1 lipoxygenase, suggesting potential applications in biological systems (Funk & Alteneder, 1983).

Agricultural Applications

This compound has also been explored in agricultural contexts. It's closely related to methyl bromide, a compound used as a soil fumigant in agriculture. Research has focused on the volatilization rates of methyl bromide in agricultural settings, assessing its impact on the environment and its effectiveness as a fumigant (Majewski et al., 1995). Additionally, studies on alternatives to methyl bromide for pest and pathogen control in agriculture have been conducted, which might indirectly relate to the roles of similar compounds like this compound (Schneider et al., 2003).

Antitumor and Antifungal Activities

This compound has been involved in the synthesis of substances with antitumor and antifungal properties. One such example is the synthesis of 10-Oxo-11-dodecenoic Acid and 11-Oxo-12-tridecenoic Acid, which displayed antitumor and antifungal activities (Kinoshita & Umezawa, 1961).

Biochemical Research

In biochemical research, this compound has been used in the synthesis of specific compounds, like methyl 9-nonyloxynonanoate. This compound was synthesized to confirm the structure of a fatty acid from Solanum tuberosum, demonstrating the role of this compound in structural elucidation and organic synthesis (Curtis & Fenwick, 1973).

Safety and Hazards

Methyl 9-bromononanoate is classified under GHS07 for safety. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 9-bromononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKXXYDRZHKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl-9-hydroxy-nonanoate (1.1 g, 5.85 mmol, 1.0 equiv) in CH2Cl2 (30 mL, 0.2 M) at 0° C. was treated successively with CBr4 (2.5 g, 7.54 mmol, 1.3 equiv) and PPh3 (2.15 g, 8.19 mmol, 1.4 equiv) and the reaction mixture was stirred at 4° C. for 10 h. The reaction mixture was then concenctrated under reduced pressure and washed repeatedly with Et2O (8×10 mL washes). The Et2O washes were combined and concentrated under reduced pressure. Chromatography (SiO2, 5 cm×15 cm, hexanes) afforded the intermediate as a clear, colorless oil (1.02 g, 1.47 g theorectical, 69.5%): 1H NMR (CDCl3, 250 MHz) d 3.64 (s, 3H, C(O)OCH3), 3.38 (t, 2H, J=6.8 Hz, CH2Br), 2.29 (t, 2H, J=7.4 Hz CH2C(O)OCH3), 1.83 (p, 2H, CH2CH2Br), 1.63 (m, 2H, CH2CH2C(O)OCH3) 1.47-1.28 (m, 8H, alkyl protons).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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